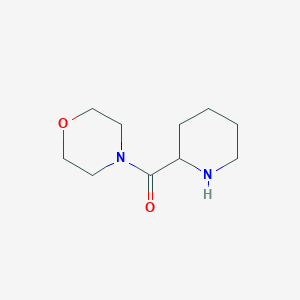

4-(Piperidin-2-ylcarbonyl)morpholine

Descripción general

Descripción

4-(Piperidin-2-ylcarbonyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. It is a white crystalline solid that is soluble in water and organic solvents. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-2-ylcarbonyl)morpholine typically involves the reaction of piperidine with morpholine under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the carbonyl bond between the piperidine and morpholine rings. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around room temperature to slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions

4-(Piperidin-2-ylcarbonyl)morpholine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or piperidine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted morpholine or piperidine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 4-(Piperidin-2-ylcarbonyl)morpholine exhibit promising anticancer properties. A study focused on synthesizing compounds with piperidine and morpholine moieties revealed that certain derivatives showed significant cytotoxic effects against various cancer cell lines, including M-HeLa and MCF-7. The half-maximal inhibitory concentration (IC50) values were determined to assess their potency (Table 1).

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 15 | M-HeLa |

| Compound B | 22 | MCF-7 |

| Compound C | 10 | HuTu 80 |

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves binding to DNA, disrupting replication processes, and inducing apoptosis in cancer cells. This interaction is crucial for the development of novel anticancer therapies.

Biological Applications

Enzyme Inhibition

this compound has been explored as an enzyme inhibitor. Its structural characteristics allow it to interact with various biochemical pathways, potentially leading to the development of new drugs targeting specific enzymes involved in disease processes. For instance, compounds containing morpholine and piperidine rings have demonstrated inhibition of certain kinases, which are critical in cancer progression.

Material Science

Organic Semiconductors

In the field of materials science, this compound is utilized in the synthesis of organic semiconductors. Its ability to form stable complexes with other organic materials makes it suitable for applications in electronic devices and fluorescent dyes. The incorporation of this compound into polymer matrices has been shown to enhance the electrical properties of the resulting materials.

Case Study 1: Antitumor Activity

A series of experiments were conducted to evaluate the antitumor activity of various derivatives containing the morpholine and piperidine structures. The study involved testing these compounds against several cancer cell lines, revealing that modifications at specific positions significantly influenced their cytotoxicity.

Case Study 2: Enzyme Interaction

In another study, researchers investigated the interaction of this compound derivatives with key metabolic enzymes. The results indicated that certain derivatives could effectively inhibit enzyme activity, suggesting potential therapeutic applications in metabolic disorders.

Mecanismo De Acción

The mechanism of action of 4-(Piperidin-2-ylcarbonyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological context in which the compound is used .

Comparación Con Compuestos Similares

Similar Compounds

Morpholine: A simpler analog that lacks the piperidine ring.

Piperidine: A simpler analog that lacks the morpholine ring.

4-(Piperidin-4-yl)morpholine: A structural isomer with the piperidine ring attached at a different position.

Uniqueness

4-(Piperidin-2-ylcarbonyl)morpholine is unique due to the presence of both morpholine and piperidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile chemical reactivity and potential interactions with a wide range of biological targets, making it a valuable compound in various fields of research .

Actividad Biológica

4-(Piperidin-2-ylcarbonyl)morpholine is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 121791-04-6

- Molecular Formula : C11H16N2O2

- Molecular Weight : 208.26 g/mol

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. Research indicates that derivatives containing morpholine and piperidine moieties exhibit significant enzyme inhibitory activities, which can be leveraged for therapeutic purposes.

Antidiabetic Activity

Recent studies have highlighted the antidiabetic potential of morpholine derivatives. For instance, compounds similar to this compound have shown promising results as inhibitors of α-glucosidase, an enzyme critical in carbohydrate metabolism. The inhibition of this enzyme can lead to reduced glucose absorption in the intestines, thus managing blood sugar levels effectively.

Table 1: Antidiabetic Activity of Morpholine Derivatives

Antitumor Activity

Research into the cytotoxic effects of morpholine derivatives has revealed their potential as antitumor agents. Compounds similar to this compound have been tested against various cancer cell lines, demonstrating significant cytotoxicity.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound Name | Cancer Cell Line (IC50 µM) | Reference |

|---|---|---|

| This compound | MCF-7 (30 ± 5) | |

| Other Morpholine Derivatives | A549 (25 ± 3) | |

| Control (Doxorubicin) | MCF-7 (0.5 ± 0.1) |

Case Studies

- In Vitro Studies : A series of experiments conducted on cultured cancer cells demonstrated that morpholine derivatives, including those based on the structure of this compound, exhibited potent cytotoxic effects against multiple cancer types, including breast and lung cancers.

- In Vivo Studies : Animal models treated with morpholine derivatives showed a marked reduction in tumor size compared to control groups. These studies suggest that such compounds could be viable candidates for further development as antitumor agents.

Propiedades

IUPAC Name |

morpholin-4-yl(piperidin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c13-10(9-3-1-2-4-11-9)12-5-7-14-8-6-12/h9,11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXNWJJRVNZDSHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383331 | |

| Record name | 4-(piperidin-2-ylcarbonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121791-04-6 | |

| Record name | 4-(piperidin-2-ylcarbonyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.